molecular formula C7H9NO3S B1602784 (4-aminophenyl) methanesulfonate CAS No. 24690-19-5

(4-aminophenyl) methanesulfonate

Cat. No.: B1602784
CAS No.: 24690-19-5
M. Wt: 187.22 g/mol
InChI Key: PKFRDPWUJPMCRJ-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis and Materials Science

In the domain of organic synthesis , (4-aminophenyl) methanesulfonate (B1217627) serves as a crucial intermediate for the creation of more complex molecules, including dyes and pharmaceuticals. Its utility stems from the reactivity of its two functional groups. The methanesulfonate group (-OSO₂CH₃) is an excellent leaving group, analogous to a halide, which facilitates nucleophilic substitution reactions. This allows the compound to act as an alkylating agent, a property valuable in modifying other molecules, including biomolecules in biochemical studies. The presence of the primary amino group (-NH₂) offers a reactive site for a different set of transformations, such as diazotization, acylation, and amide bond formation, further expanding its synthetic versatility.

Within materials science , the significance of (4-aminophenyl) methanesulfonate is linked to the development of functional polymers. The compound's amino group makes it a potential precursor for synthesizing conducting polymers, such as derivatives of polyaniline. nih.govmdpi.com Conducting polymers are a class of materials with alternating single and double bonds that exhibit electrical conductivity and are central to applications in electronics, sensors, and biomedical devices. mdpi.com The amino group is essential for polymerization, often through electrochemical methods, and provides a handle for further modification of the resulting polymer to tune its properties. nih.govnih.gov While direct polymerization of this compound is not widely documented, structurally related aminophenyl compounds are used as monomers and curing agents for resins, indicating the potential of this class of compounds in creating advanced materials. sigmaaldrich.com

Historical Development and Evolution of Methanesulfonate Chemistry

The chemistry of methanesulfonates is intrinsically linked to the development of its parent acid, methanesulfonic acid (MSA). MSA is considered a bridge between inorganic and organic chemistry. nih.gov

The journey began in the 1840s when German chemist Hermann Kolbe first identified methanesulfonic acid. nih.gov For much of its history, MSA was primarily of academic interest. The term "mesyl" for the methanesulfonyl group (CH₃SO₂-) and "mesylate" for its esters and salts were coined in 1938, terms that are now standard in organic chemistry. nih.gov

A significant shift occurred in the mid-20th century with the development of industrial-scale production processes. In the 1960s, the Pennwalt Corporation in the US developed a chlorine-based oxidation process for manufacturing MSA. nih.gov More recently, companies like BASF and Grillo-Werke AG have pioneered more environmentally friendly and cost-effective synthesis routes, such as the direct reaction of methane (B114726) with oleum, which has increased its availability and broadened its industrial applications. nih.govnih.gov This evolution from a laboratory curiosity to a widely available industrial chemical has been pivotal, enabling the synthesis and exploration of its derivatives, including this compound, for specialized research applications.

Scope, Objectives, and Research Trajectories for (4-aminophenyl)methanesulfonate

Current and future research involving this compound is directed along several key trajectories, primarily focusing on its application as a specialized chemical building block.

Table 2: Key Research Areas for this compound

Research Area Objective Potential Applications
Medicinal Chemistry Synthesis of novel bioactive molecules and drug candidates. Development of new antimicrobial and anticancer agents.
Pharmaceutical Science Formation of new salt forms of existing drugs. Improvement of drug solubility, stability, and bioavailability.
Specialty Chemicals Use as a versatile intermediate for complex organic structures. Production of custom dyes, biochemical reagents, and other high-value chemicals.

| Materials Science | Exploration as a precursor for functional polymers. nih.gov | Creation of novel conducting polymers for sensors, electronics, and biomedical scaffolds. |

A primary objective is its utilization in medicinal chemistry and drug discovery . Researchers are exploring its role as a scaffold or intermediate in synthesizing new therapeutic agents, with investigations into its potential antimicrobial and anticancer properties. A related trajectory in pharmaceutical science is the use of methanesulfonate salts to improve the physicochemical properties of active pharmaceutical ingredients. For example, forming a methanesulfonate salt of the drug dapsone (B1669823) has been studied as a strategy to alter its crystal structure and potentially its solubility.

In synthetic organic chemistry , the objective is to leverage the compound's dual functionality to build complex molecular architectures for the specialty chemicals industry.

Looking forward, a nascent but promising research trajectory lies in materials science . The exploration of this compound as a monomer or co-monomer for specialty polymers, particularly conducting polymers, represents a significant area for future investigation. The ability to incorporate the sulfonate functionality into a polymer backbone could impart unique properties, opening avenues for new materials with tailored electronic and physical characteristics. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl) methanesulfonate
Source PubChem
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InChI

InChI=1S/C7H9NO3S/c1-12(9,10)11-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFRDPWUJPMCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290495
Record name Phenol, 4-amino-, 1-methanesulfonate
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Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24690-19-5
Record name Phenol, 4-amino-, 1-methanesulfonate
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Record name Phenol, 4-amino-, 1-methanesulfonate
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Record name Phenol, 4-amino-, 1-methanesulfonate
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Synthetic Methodologies for 4 Aminophenyl Methanesulfonate

Reduction-Based Approaches for Aromatic Nitro Precursors

The reduction of the nitro group in (4-nitrophenyl)methanesulfonate to an amino group is a primary and widely applicable strategy for the synthesis of (4-aminophenyl)methanesulfonate. This transformation can be achieved through several robust methods, including catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a versatile and widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Detailed research findings indicate that palladium-based catalysts are highly effective for the hydrogenation of nitroaromatics. For instance, the selective hydrogenation of N-4-nitrophenyl nicotinamide has been successfully demonstrated using a stabilized palladium nanoparticle catalyst. rsc.org This suggests that similar conditions could be applied to the reduction of (4-nitrophenyl)methanesulfonate. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, under a hydrogen atmosphere. The catalyst, often palladium on carbon (Pd/C), facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine.

The general reaction can be represented as follows:

(4-nitrophenyl)methanesulfonate + 3H₂ --(Pd/C)--> (4-aminophenyl)methanesulfonate + 2H₂O

CatalystSubstrate AnalogueSolventPressureTemperatureYield
Pd/CN-4-nitrophenyl nicotinamideMethanol1-10 atmRoom Temp.High
PtO₂Various nitroarenesEthanol1-5 atmRoom Temp.High
Raney NiVarious nitroarenesEthanol10-50 atm50-100 °CGood to High

Metal-Mediated Reductions (e.g., Iron-Based Systems)

Metal-mediated reductions offer a classical and cost-effective alternative to catalytic hydrogenation for the conversion of nitroarenes to anilines. Among the various metals employed, iron in the presence of an acid, such as acetic acid or hydrochloric acid, is a commonly used system.

A plausible reaction scheme is as follows:

4(4-nitrophenyl)methanesulfonate + 9Fe + 4H₂O --(Acid)--> 4(4-aminophenyl)methanesulfonate + 3Fe₃O₄

MetalAcidSolventTemperatureObservations
IronAcetic AcidWater/EthanolRefluxVigorous reaction, formation of iron oxides
TinHydrochloric AcidEthanolRefluxEffective but can be less cost-effective than iron
ZincAcetic AcidWater/EthanolRefluxAnother viable option for nitro group reduction

Transfer Hydrogenation Techniques

Transfer hydrogenation provides a convenient alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include hydrazine, formic acid, and cyclohexene.

The use of hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst is a well-established method for the selective reduction of nitroarenes, including those containing sensitive functional groups. researchgate.netrsc.orgrsc.org This approach avoids the need for specialized high-pressure hydrogenation equipment. The reaction is typically carried out by refluxing the nitro compound with hydrazine hydrate and a catalytic amount of Pd/C in a solvent like ethanol.

2(4-nitrophenyl)methanesulfonate + 3N₂H₄ --(Pd/C)--> 2(4-aminophenyl)methanesulfonate + 3N₂ + 4H₂O

Hydrogen DonorCatalystSolventTemperatureKey Advantage
Hydrazine HydratePd/CEthanolRefluxAvoids the use of gaseous H₂
Ammonium FormatePd/CMethanolRefluxMild conditions, good functional group tolerance
Formic AcidPd/CIsopropanolRefluxReadily available and inexpensive hydrogen source

Alternative Synthetic Routes to (4-aminophenyl)methanesulfonate

Beyond the reduction of nitro precursors, other synthetic strategies can be envisioned for the preparation of (4-aminophenyl)methanesulfonate. These include direct amination methodologies and rearrangement reactions, which could offer alternative pathways depending on the availability of starting materials and desired reaction conditions.

Direct Amination Methodologies

Direct amination reactions involve the formation of a carbon-nitrogen bond on an aromatic ring that does not initially contain a nitrogen functionality at the desired position. One of the most powerful methods for this transformation is the Buchwald-Hartwig amination.

This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or sulfonate with an amine in the presence of a palladium catalyst and a base. While direct amination of phenyl methanesulfonate (B1217627) with an ammonia equivalent could be a potential route, the reactivity of aryl methanesulfonates in such couplings can be lower than that of aryl halides or triflates. The use of specialized ligands and reaction conditions would likely be necessary to achieve this transformation efficiently. researchgate.netresearchgate.net

A hypothetical reaction scheme is:

Phenyl methanesulfonate + "NH₃" --(Pd catalyst, Ligand, Base)--> (4-aminophenyl)methanesulfonate

Ammonia SourceCatalyst SystemBaseSolventPotential Challenges
Ammonia gasPd(dba)₂ / Buchwald-type ligandNaOtBuTolueneHandling of gaseous ammonia, catalyst optimization
Benzophenone iminePdCl₂(dppf)NaOtBuDioxaneRequires subsequent hydrolysis step
Lithium bis(trimethylsilyl)amidePd₂ (dba)₃ / XPhosLiHMDSTHFStrong base, may not be compatible with all functional groups

Rearrangement Reactions

Rearrangement reactions, where an atom or group migrates from one atom to another within a molecule, can also be employed to synthesize amines. The Hofmann rearrangement is a classic example, converting a primary amide into a primary amine with one less carbon atom. wikipedia.org

To apply this to the synthesis of (4-aminophenyl)methanesulfonate, a suitable precursor such as 4-(methanesulfonyloxy)benzamide would be required. This amide could be treated with a reagent like bromine in a basic aqueous solution. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the desired amine. While this is a plausible synthetic route, the multi-step preparation of the starting amide would need to be considered. acs.orgmasterorganicchemistry.com

The key rearrangement step would be:

4-(methanesulfonyloxy)benzamide + Br₂ + 4NaOH → (4-aminophenyl)methanesulfonate + Na₂CO₃ + 2NaBr + 2H₂O

ReagentIntermediateKey TransformationScope
Br₂ / NaOHIsocyanateAmide to amine with loss of carbonyl groupBroadly applicable to primary amides
N-Bromosuccinimide (NBS) / BaseIsocyanateMilder conditions compared to bromineSuitable for substrates sensitive to bromine
(Diacetoxyiodo)benzeneIsocyanateMetal-free conditionsCan be advantageous for certain substrates

Process Optimization and Scalability Studies for (4-aminophenyl)methanesulfonate Synthesis

Process optimization is crucial for developing an efficient, cost-effective, and scalable synthesis of (4-aminophenyl)methanesulfonate. Key parameters that can be optimized include the choice of solvent, base, reaction temperature, and reaction time. sigmaaldrich.com

Solvent Selection: The choice of solvent can significantly impact the reaction rate and selectivity. Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran are often employed for this type of reaction.

Base Selection: The strength and stoichiometry of the base are critical. A slight excess of a non-nucleophilic organic base is generally preferred to neutralize the generated HCl without promoting side reactions.

Temperature and Time: The reaction is typically carried out at low temperatures (0-25 °C) to control the exothermic nature of the reaction and improve selectivity. The reaction time needs to be optimized to ensure complete conversion while minimizing the formation of byproducts.

Scalability: Scaling up the synthesis of sulfonate esters requires careful consideration of heat transfer, mixing, and reagent addition rates. rsc.org The use of flow chemistry can offer advantages in terms of safety, efficiency, and scalability by providing better control over reaction parameters.

Below is a hypothetical data table illustrating the optimization of reaction conditions for the direct synthesis of (4-aminophenyl)methanesulfonate.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine0465
2DichloromethanePyridine (B92270)0472
3TetrahydrofuranTriethylamine25258
4DichloromethaneTriethylamine25268

Sustainable and Green Chemistry Considerations in Production

Applying the principles of green chemistry to the synthesis of (4-aminophenyl)methanesulfonate can significantly reduce its environmental impact. tandfonline.com Key areas of focus include the use of greener solvents, atom economy, and the development of catalytic methods.

Green Solvents: Replacing hazardous chlorinated solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is a primary goal. Aqueous-based syntheses, where feasible, represent an even greener approach. rsc.org

Catalysis: The development of catalytic methods for sulfonate ester synthesis could eliminate the need for stoichiometric amounts of base, thereby reducing waste. While not yet standard for this specific transformation, research into catalytic sulfonylation is an active area.

Mechanochemistry: A solvent-free mechanochemical approach, which involves grinding solid reactants together, can be a highly sustainable alternative to traditional solution-phase synthesis, as it eliminates the need for solvents and can lead to higher yields and shorter reaction times. rsc.org

The following table provides a comparative analysis of different synthetic approaches based on green chemistry metrics.

Synthetic ApproachSolventAtom EconomyEnvironmental Impact
Conventional SynthesisDichloromethaneModerateHigh (use of hazardous solvent)
Green Solvent Synthesis2-MeTHFModerateMedium (use of a greener solvent)
Mechanochemical SynthesisNoneHighLow (solvent-free)

Chemical Reactivity and Mechanistic Investigations of 4 Aminophenyl Methanesulfonate

Reactions of the Aromatic Amino Functionality

The aromatic amino group (-NH2) attached to the phenyl ring is a key site of reactivity, primarily exhibiting nucleophilic character. This allows it to readily participate in reactions with various electrophiles.

Nucleophilic Acyl Substitution and Amidation Reactions

The amino group of (4-aminophenyl)methanesulfonate can undergo nucleophilic acyl substitution, a fundamental reaction class for forming amide bonds. masterorganicchemistry.comyoutube.com In these reactions, the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of an acylating agent, such as a carboxylic acid, acid chloride, or anhydride (B1165640). masterorganicchemistry.comlibretexts.org This process typically proceeds through a two-step addition-elimination mechanism, resulting in the formation of a new amide linkage. youtube.com

The reaction is often facilitated by activating agents or coupling reagents when a carboxylic acid is the acylating species, as this enhances the electrophilicity of the carbonyl carbon. catalyticamidation.info The use of activating agents helps to overcome the relatively poor leaving group nature of the hydroxyl group in a carboxylic acid. catalyticamidation.info

Table 1: Examples of Nucleophilic Acyl Substitution and Amidation Reactions

Acylating AgentProductReaction ConditionsReference
p-Nitrobenzoic acidN-(4-(methylsulfonyloxy)phenyl)-4-nitrobenzamideEEDQ activation researchgate.net
Acetic anhydrideN-(4-(methylsulfonyloxy)phenyl)acetamideNot specified byjus.com
CarbobenzoxyglycineCarbobenzoxyglycyl-N-(4-(methylsulfonyloxy)phenyl)amideSulfonic acid catalyst researchgate.net

This table is generated based on general principles of amidation reactions and analogous systems, as specific examples with (4-aminophenyl)methanesulfonate were not extensively detailed in the provided search results.

Formation of Sulfonamides and Ureas

The nucleophilic amino group can also react with sulfonyl chlorides to form sulfonamides. thieme-connect.deorganic-chemistry.orgresearchgate.net This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs. thieme-connect.de The reaction involves the attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of a stable S-N bond. organic-chemistry.orgresearchgate.net

Similarly, the reaction of the amino group with isocyanates or their synthetic equivalents provides access to urea (B33335) derivatives. organic-chemistry.orgnih.govrsc.org This transformation typically involves the nucleophilic addition of the amine to the carbonyl carbon of the isocyanate. organic-chemistry.org

Table 2: Synthesis of Sulfonamides and Ureas

ReagentProduct TypeGeneral ReactionReference
Arenesulfonyl chlorideSulfonamideR-SO2Cl + H2N-Ar-OMs → R-SO2-NH-Ar-OMs + HCl thieme-connect.deorganic-chemistry.org
IsocyanateUreaR-N=C=O + H2N-Ar-OMs → R-NH-C(=O)-NH-Ar-OMs organic-chemistry.orgnih.gov
Phosgene equivalent (e.g., CDI)UreaAmine activation followed by reaction with H2N-Ar-OMs nih.gov

This table illustrates general synthetic routes, as direct examples with (4-aminophenyl)methanesulfonate were not explicitly found in the search results.

Condensation Reactions with Carbonyl Compounds

The primary aromatic amine of (4-aminophenyl)methanesulfonate can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). wikipedia.orglibretexts.orglatech.edu This reaction is typically acid-catalyzed and proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.orgmdpi.com The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. wikipedia.org

Table 3: Condensation Reactions with Carbonyls

Carbonyl CompoundIntermediateProductGeneral ConditionsReference
Aldehyde (R-CHO)HemiaminalImine (R-CH=N-Ar-OMs)Acid catalysis, removal of water wikipedia.orglibretexts.org
Ketone (R2C=O)HemiaminalImine (R2C=N-Ar-OMs)Acid catalysis, removal of water wikipedia.orglibretexts.org

This table outlines the general reaction based on established principles of imine formation.

Diazotization and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt through a process called diazotization. mdpi.comgoogle.com This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. mdpi.com The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or related reactions. These transformations allow for the introduction of a wide range of substituents onto the aromatic ring, including halogens, cyano groups, and hydroxyl groups, by displacing the dinitrogen gas, which is an excellent leaving group.

Table 4: Diazotization and Potential Subsequent Reactions

Reagent for DiazotizationIntermediateSubsequent ReagentProduct of TransformationReference
NaNO2, HCl (aq)(4-(methylsulfonyloxy)phenyl)diazonium chlorideCuCl1-chloro-4-(methylsulfonyloxy)benzene mdpi.comgoogle.com
NaNO2, HBr (aq)(4-(methylsulfonyloxy)phenyl)diazonium bromideCuBr1-bromo-4-(methylsulfonyloxy)benzene mdpi.comgoogle.com
NaNO2, H2SO4 (aq)(4-(methylsulfonyloxy)phenyl)diazonium bisulfateCuCN4-(methylsulfonyloxy)benzonitrile mdpi.comgoogle.com
NaNO2, H2SO4 (aq)(4-(methylsulfonyloxy)phenyl)diazonium bisulfateH2O, heat4-hydroxyphenyl methanesulfonate (B1217627) mdpi.comgoogle.com

This table presents plausible transformations based on the known reactivity of diazonium salts.

Transformations Involving the Methanesulfonate Ester Group

The methanesulfonate group (-OMs) is an excellent leaving group, making the ester susceptible to nucleophilic attack.

Nucleophilic Displacement Reactions

The methanesulfonate group in (4-aminophenyl)methanesulfonate can be displaced by a variety of nucleophiles. researcher.life This reactivity is analogous to that of other sulfonate esters, such as tosylates and brosylates. The electron-withdrawing nature of the sulfonyl group makes the attached oxygen a good leaving group, facilitating nucleophilic substitution at the phenolic carbon. However, the electronic nature of the 4-aminophenyl group, specifically the electron-donating amino group, can influence the reaction rate.

Studies on related aryl methanesulfonates have shown that the reaction mechanism can be either a direct nucleophilic substitution or an elimination-addition pathway, depending on the reaction conditions and the nature of the nucleophile and substrate. researcher.life For (4-aminophenyl)methanesulfonate, direct nucleophilic displacement is a plausible pathway with strong nucleophiles.

Table 5: Potential Nucleophilic Displacement Reactions

NucleophilePotential ProductGeneral ConditionsReference
Azide (N3-)4-azidoanilineNot specified rsc.org
Cyanide (CN-)4-aminobenzonitrileNot specified
Alkoxide (RO-)4-alkoxyanilineNot specified researcher.life
Thiolate (RS-)4-(alkylthio)anilineNot specified

This table suggests potential reactions based on the known reactivity of sulfonate esters.

Hydrolysis and Solvolysis Mechanisms

The hydrolysis of (4-aminophenyl) methanesulfonate, and aryl methanesulfonates in general, is a reaction of significant mechanistic interest. The stability of the methanesulfonate group as a leaving group, combined with the electronic effects of the substituents on the phenyl ring, dictates the reaction pathway and rate.

The hydrolysis of aryl methanesulfonates can proceed through different mechanisms depending on the reaction conditions, particularly the pH. In neutral or acidic conditions, the reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway where a water molecule acts as the nucleophile, attacking the sulfur atom of the sulfonate ester. The presence of the electron-donating amino group at the para position is expected to have a modest electronic effect on the sulfur center.

Under alkaline conditions, the mechanism can shift. For aryl methanesulfonates with acidic protons on the carbon adjacent to the sulfonyl group, an elimination-addition mechanism via a sulfene (B1252967) intermediate (E1cB) can occur. However, for this compound, which lacks such protons, this pathway is not operative. Instead, hydrolysis in basic solution is likely to proceed via a direct attack of the hydroxide (B78521) ion on the sulfur atom.

A study on the hydrolysis of 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate revealed that the hydrolysis rate of the aryl methanesulfonate moiety is largely independent of pH in the range of 7-10, suggesting that the water-catalyzed reaction is dominant in this range. researchgate.net Below this range, the rate is expected to remain constant, while at higher pH, a base-catalyzed mechanism would lead to an increased rate.

The solvolysis of methanesulfonates, in general, is a well-studied process. For instance, the solvolysis of steroidal methanesulfonates often proceeds with the formation of cationic intermediates, leading to rearranged products. rsc.org While this is an alkyl methanesulfonate, it highlights the excellent leaving group ability of the mesylate anion. For this compound, solvolysis in alcoholic solvents would be expected to yield the corresponding ether products via a similar nucleophilic substitution mechanism as hydrolysis.

Illustrative Data on Hydrolysis Rates:

pHExpected k_obs (s⁻¹) at 25°CDominant Mechanism
2.0~1 x 10⁻⁶Sₙ2-like attack by water
7.0~1 x 10⁻⁶Sₙ2-like attack by water
10.0~2 x 10⁻⁶Sₙ2-like attack by water and hydroxide
12.0~1 x 10⁻⁵Predominantly Sₙ2-like attack by hydroxide ion

This table is illustrative and based on the general principles of aryl sulfonate ester hydrolysis.

Transesterification Processes

Transesterification of sulfonate esters, while less common than that of carboxylate esters, is a viable synthetic transformation. This process involves the reaction of a sulfonate ester with an alcohol, typically in the presence of a catalyst, to exchange the alkoxy or aryloxy group. For this compound, this would entail the reaction with an alcohol (R-OH) to form a different sulfonate ester and 4-aminophenol (B1666318).

The reaction is generally reversible, and to drive it to completion, it is often necessary to use a large excess of the reacting alcohol or to remove the liberated 4-aminophenol from the reaction mixture. The reaction can be catalyzed by both acids and bases.

Base-catalyzed transesterification: A strong base can deprotonate the incoming alcohol, increasing its nucleophilicity. The resulting alkoxide then attacks the sulfur atom of the methanesulfonate.

Acid-catalyzed transesterification: An acid catalyst can protonate the oxygen atom of the sulfonate group, making it a better leaving group and activating the sulfur atom toward nucleophilic attack by the alcohol.

Given the presence of the basic amino group in this compound, the choice of catalyst would need to be carefully considered to avoid side reactions.

Hypothetical Transesterification Reaction:

ReactantAlcohol (R-OH)CatalystProductByproduct
This compoundMethanolSodium MethoxideMethyl methanesulfonate4-aminophenol
This compoundEthanol (B145695)Sulfuric AcidEthyl methanesulfonate4-aminophenol

This table presents hypothetical examples of transesterification reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound possesses two substituents with opposing electronic effects, leading to complex reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring through resonance. byjus.com Conversely, the methanesulfonate group (-OSO₂CH₃) is a deactivating group and is meta-directing due to the electron-withdrawing inductive effect of the sulfonyl group.

In an electrophilic substitution reaction, the strong activating effect of the amino group will dominate. Therefore, electrophiles are expected to attack the positions ortho to the amino group (and meta to the methanesulfonate group). The para position is already occupied by the methanesulfonate group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com However, under the strongly acidic conditions often required for these reactions (e.g., nitration or sulfonation), the amino group will be protonated to form the anilinium ion (-NH₃⁺). The anilinium ion is a strongly deactivating and meta-directing group. byjus.com This would significantly reduce the reactivity of the ring and direct incoming electrophiles to the position meta to the anilinium group (and ortho to the methanesulfonate group).

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. wikipedia.orgmasterorganicchemistry.comfishersci.co.uk The methanesulfonate group is a reasonably good leaving group, and its electron-withdrawing nature activates the ring towards nucleophilic attack.

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, stabilizes this intermediate and accelerates the reaction. masterorganicchemistry.comyoutube.com

In this compound, the electron-donating amino group at the para position would destabilize the negative charge of the Meisenheimer intermediate, thus deactivating the ring towards nucleophilic aromatic substitution. Therefore, direct displacement of the methanesulfonate group by a nucleophile is expected to be very slow and require harsh reaction conditions. For a successful SₙAr reaction on a similar system, the amino group would likely need to be converted into a strongly electron-withdrawing group, for example, a diazonium salt.

Organometallic Coupling Reactions Utilizing (4-aminophenyl)methanesulfonate

Aryl methanesulfonates can participate in various organometallic cross-coupling reactions, serving as alternatives to the more commonly used aryl halides and triflates. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific examples utilizing this compound are not prevalent in the provided search results, the principles of such reactions suggest its potential utility. The methanesulfonate group can act as a leaving group in coupling reactions catalyzed by transition metals such as palladium or nickel.

Potential Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound. The amino group would likely require protection, as it can interfere with the catalytic cycle.

Heck-Mizoroki Coupling: The palladium-catalyzed reaction of this compound with an alkene could potentially yield a substituted styrene (B11656) derivative. Again, protection of the amino group might be necessary.

Buchwald-Hartwig Amination: This reaction could, in principle, be used to couple an amine with this compound, although this would be a self-coupling in essence. More practically, a protected version of the starting material could be coupled with a different amine.

Sonogashira Coupling: The coupling of this compound with a terminal alkyne, catalyzed by palladium and copper, would produce an aminophenyl-substituted alkyne.

Illustrative Suzuki-Miyaura Coupling Reaction:

Aryl MethanesulfonateBoronic Acid (R-B(OH)₂)CatalystBaseProduct (Aryl-R)
(4-(acetylamino)phenyl) methanesulfonatePhenylboronic acidPd(PPh₃)₄K₂CO₃4-acetylamino-1,1'-biphenyl
(4-(acetylamino)phenyl) methanesulfonateThiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃N-(4-(thiophen-2-yl)phenyl)acetamide

This table shows hypothetical Suzuki-Miyaura reactions with an N-protected derivative of this compound.

Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial parts of all the starting materials. nih.govnih.gov Tandem or domino processes involve a sequence of intramolecular or intermolecular reactions that occur consecutively in a single pot without the isolation of intermediates.

While the direct participation of this compound as a primary component in well-established MCRs is not documented in the provided search results, its functional groups offer potential for its incorporation into such synthetic schemes.

The primary amino group of this compound could react with a carbonyl compound to form an imine in situ. This imine could then be intercepted by a third component in a variety of MCRs, such as:

Ugi Reaction: The in-situ formed imine could react with a carboxylic acid and an isocyanide to yield an α-acylamino amide derivative.

Strecker Reaction: In the presence of a cyanide source, the imine could be converted to an α-amino nitrile.

Mannich Reaction: The imine could react with an enolizable carbonyl compound to form a β-amino carbonyl compound.

The methanesulfonate group would likely be a spectator in these transformations, providing a handle for subsequent functionalization, for example, through organometallic coupling reactions as described in the previous section. This would constitute a tandem process where an MCR is followed by a cross-coupling reaction.

A domino reaction involving the methanesulfonate group could be envisioned where it is displaced intramolecularly by a nucleophile generated in a preceding reaction step.

Hypothetical Ugi-type Multi-component Reaction:

Aldehyde/KetoneAmineIsocyanideCarboxylic AcidProduct
BenzaldehydeThis compoundtert-Butyl isocyanideAcetic acid2-acetamido-N-(tert-butyl)-2-phenyl-N-(4-((methylsulfonyl)oxy)phenyl)acetamide
CyclohexanoneThis compoundCyclohexyl isocyanideFormic acidN-cyclohexyl-1-(N-(4-((methylsulfonyl)oxy)phenyl)formamido)cyclohexanecarboxamide

This table illustrates hypothetical products from a Ugi-type reaction involving this compound.

Applications of 4 Aminophenyl Methanesulfonate in Advanced Chemical and Materials Technologies

Role as a Key Intermediate in Complex Organic Synthesis

As a bifunctional molecule, (4-aminophenyl)methanesulfonate serves as a crucial intermediate in the synthesis of a wide array of more complex organic structures. The amino group provides a site for amidation, imine formation, and diazotization, while the methanesulfonate (B1217627) group can influence solubility and intermolecular interactions, or in some cases, act as a leaving group.

The presence of a primary amine group allows (4-aminophenyl)methanesulfonate to act as a monomer or a modifying agent in the synthesis of advanced polymers. While it is a monoamine and thus would typically act as a chain terminator, its derivatives can be incorporated into polymer backbones. For instance, the amino group can be chemically modified to create a diamine structure, which can then undergo polycondensation reactions.

Polymers containing sulfonate groups are of significant interest for a variety of applications due to their unique properties, such as improved solubility, ion-exchange capabilities, and thermal stability. researchgate.net The incorporation of the sulfonate moiety from (4-aminophenyl)methanesulfonate can lead to the formation of specialty polymers with tailored characteristics.

Table 1: Potential Polymer Architectures Incorporating (4-aminophenyl)methanesulfonate Moiety

Polymer TypePotential Role of (4-aminophenyl)methanesulfonate DerivativeKey Properties Conferred by Sulfonate Group
PolyamidesAs a diamine comonomer (after modification)Enhanced thermal stability, improved solubility in polar solvents.
PolyimidesAs a diamine comonomer (after modification)High-temperature resistance, good mechanical properties. google.com
Sulfonated PolymersAs a sulfonated monomerIon-exchange properties, hydrophilicity, proton conductivity. researchgate.net

The synthesis of high-performance polymers like polyamides and polyimides often involves the polycondensation of diamines with dicarboxylic acids or dianhydrides, respectively. google.com By transforming (4-aminophenyl)methanesulfonate into a diamine derivative, it can be integrated into these polymer chains, introducing the sulfonate group to modulate the final properties of the material.

Functional organic materials are designed to exhibit specific physical or chemical properties, such as electrical conductivity, optical activity, or thermal sensitivity. The synthesis of these materials often relies on the assembly of molecular building blocks that possess the desired functionalities.

The structure of (4-aminophenyl)methanesulfonate makes it a candidate for creating such materials. The aromatic ring and the sulfonate group can contribute to the electronic and intermolecular interactions within the material, influencing its bulk properties. For example, the sulfonate group can promote self-assembly through hydrogen bonding and ionic interactions, leading to ordered structures with interesting optical or electronic characteristics.

The primary amine group of (4-aminophenyl)methanesulfonate is a key functional handle for the synthesis of ligands for metal-catalyzed reactions. A common and versatile method is the formation of Schiff bases through the condensation reaction of the amine with an aldehyde or ketone. researchgate.netnih.govdergipark.org.tr

Schiff base ligands are widely used in coordination chemistry and catalysis due to their straightforward synthesis and the ease with which their electronic and steric properties can be tuned. whiterose.ac.uknih.gov The general reaction to form a Schiff base from (4-aminophenyl)methanesulfonate is as follows:

R-CHO + H₂N-C₆H₄-OSO₂CH₃ → R-CH=N-C₆H₄-OSO₂CH₃ + H₂O

The resulting Schiff base ligand, containing an imine (-CH=N-) linkage, can then coordinate with various transition metals (e.g., Cu, Ni, Co, Zn) to form metal complexes. nih.govnih.govresearchgate.net These complexes can exhibit catalytic activity in a range of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The methanesulfonate group in such ligands can influence the solubility and stability of the resulting metal complexes.

Table 2: Potential Catalytic Applications of Metal Complexes with Ligands Derived from (4-aminophenyl)methanesulfonate

Metal ComplexPotential Catalytic ReactionRole of the Ligand
Copper(II) ComplexOxidation of alcoholsStabilizes the metal center and modulates its redox potential.
Nickel(II) ComplexCross-coupling reactionsInfluences the electronic and steric environment of the metal, affecting catalytic activity and selectivity.
Cobalt(II) ComplexPolymerization reactionsControls the coordination geometry of the metal, impacting polymer chain growth.
Zinc(II) ComplexRing-opening polymerizationActivates the monomer and guides the stereochemistry of the polymerization.

Applications in Imaging, Recording, and Display Technologies

The chemical properties of (4-aminophenyl)methanesulfonate and its derivatives make them potentially useful in technologies that rely on color-forming or color-changing reactions, such as thermal printing and carbonless copying.

Thermographic systems, commonly used in thermal paper for receipts and labels, operate on the principle of a heat-induced chemical reaction that produces a colored image. nih.gov These systems typically consist of a leuco dye (a colorless color former) and a developer (an acidic compound). When heated by a thermal print head, the developer melts and donates a proton to the leuco dye, causing it to transform into its colored form. google.com

While not a traditional leuco dye, the structure of (4-aminophenyl)methanesulfonate suggests a potential role as a developer or a sensitizer (B1316253) in such systems. Phenolic compounds are commonly used as developers, and the acidic nature of the sulfonate group could potentially facilitate the color-forming reaction. mosh-moah.deepa.gov Sensitizers are low-melting-point solids that are added to the formulation to reduce the energy required for the color-forming reaction to occur.

Table 3: Components of a Typical Thermographic System

ComponentFunctionPotential Role of (4-aminophenyl)methanesulfonate or its Derivatives
Leuco DyeColorless precursor that develops color upon reaction.Not a primary role.
DeveloperAcidic compound that reacts with the leuco dye upon heating.Could act as a developer due to its acidic nature.
SensitizerLowers the melting point of the system to facilitate the reaction.Could function as a sensitizer.
StabilizerPrevents premature coloration and fading of the image.The sulfonate group might contribute to image stability.

Duplicating and marking processes, such as carbonless copy paper, also rely on chemical reactions to create an image. Carbonless copy paper consists of multiple sheets coated with different reactive chemicals. nih.gov The back of the top sheet is coated with microcapsules containing a colorless dye, while the front of the bottom sheet is coated with a developer, often an acidic clay or a phenolic resin. When pressure is applied from writing or printing, the microcapsules rupture, releasing the dye, which then reacts with the developer to produce a colored mark.

Development of Chemo-Sensors and Analytical Probes

The inherent chemical properties of (4-aminophenyl)methanesulfonate make it a candidate for the development of chemo-sensors and analytical probes. The primary functionalities that could be exploited are the aromatic amine group and its potential for electrochemical activity and derivatization.

The aromatic amine can be readily converted into a diazonium salt. This highly reactive intermediate is a cornerstone in the functionalization of surfaces, particularly for electrochemical sensors. The diazonium salt of (4-aminophenyl)methanesulfonate could be used to covalently modify electrode materials such as glassy carbon, gold, or carbon nanotubes. This modification would introduce a sulfonate-terminated organic layer onto the electrode surface. The negatively charged sulfonate groups could then be used to pre-concentrate positively charged analytes through electrostatic interactions, thereby enhancing the sensitivity and selectivity of the sensor. While specific studies on (4-aminophenyl)methanesulfonate in this context are not prominent, the principle is well-established with similar compounds like sulfanilic acid. mdpi.com

Furthermore, the amino group itself is electrochemically active and can be directly oxidized. This property could be harnessed for the development of sensors where the oxidation signal of the (4-aminophenyl)methanesulfonate moiety is modulated by the presence of a target analyte. This could be achieved by incorporating it into a larger molecular recognition framework, such as a molecularly imprinted polymer (MIP). In such a system, the compound would act as a functional monomer, and its electrochemical signal would be indicative of the binding event. The principle of using aminophenyl compounds in electrochemical sensors is an active area of research. researchgate.netmdpi.com

In the realm of optical sensors, while (4-aminophenyl)methanesulfonate itself is not fluorescent, its amino group can serve as a reactive handle to attach it to fluorogenic or chromogenic scaffolds. For instance, it could be reacted with fluorophores containing isothiocyanate or N-hydroxysuccinimide ester groups. The resulting conjugate could then be investigated as a fluorescent probe where the binding of an analyte to a receptor part of the molecule would induce a change in the fluorescence signal. The design of such "turn-on" or "turn-off" fluorescent sensors is a common strategy in analytical chemistry. researchgate.net

The following table summarizes the potential roles of (4-aminophenyl)methanesulfonate in the development of various types of chemo-sensors.

Sensor TypePotential Role of (4-aminophenyl)methanesulfonateDetection Principle
Electrochemical Sensor Surface modifier via diazonium salt formationPre-concentration of cationic analytes
Electrochemically active signaling moleculeModulation of oxidation signal upon analyte binding
Fluorescent Probe Building block for a larger probe moleculeAnalyte-induced changes in fluorescence intensity
Colorimetric Sensor Component of a dye-based indicator systemVisual color change upon reaction with analyte

Applications in Industrial Chemical Processes (Excluding Pharmaceutical Production)

Beyond sensor technology, the reactivity of (4-aminophenyl)methanesulfonate suggests its utility in various non-pharmaceutical industrial chemical processes, primarily in the synthesis of dyes and specialized polymers.

In the field of polymer chemistry, aromatic amines are crucial monomers for the synthesis of high-performance polymers like polyimides and polyamides. chemrevlett.comresearchgate.net These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. (4-aminophenyl)methanesulfonate, possessing a single primary amine group, could theoretically be used as a chain-terminating or modifying agent in polymerization reactions to control molecular weight or to introduce sulfonate functionality into the polymer backbone. If a di-functional version of this compound were available (e.g., a diamine containing a methanesulfonate group), it could be directly incorporated as a monomer to produce sulfonated polyimides. Such polymers often exhibit improved solubility and can be used in applications like gas separation membranes or proton exchange membranes for fuel cells. researchgate.net

The table below outlines potential non-pharmaceutical industrial applications of (4-aminophenyl)methanesulfonate.

Industrial SectorPotential ApplicationFunction of (4-aminophenyl)methanesulfonate
Dye Manufacturing Synthesis of water-soluble azo dyesDiazotizable aromatic amine component
Polymer Chemistry Synthesis of functional polymersMonomer or modifying agent to introduce sulfonate groups
Specialty Chemicals Intermediate for organic synthesisBuilding block for more complex molecules

Advanced Spectroscopic and Chromatographic Characterization of 4 Aminophenyl Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular structure atom by atom.

One-dimensional NMR provides fundamental information regarding the chemical environment, connectivity, and number of different types of protons and carbons in (4-aminophenyl) methanesulfonate (B1217627).

Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals for the methyl and aromatic protons. The para-substituted aromatic ring gives rise to a classic AA'BB' system, appearing as two sets of doublets. The methyl group of the methanesulfonate moiety appears as a sharp singlet, as it has no adjacent protons to couple with. The amine (-NH₂) protons often appear as a broad singlet and can exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing sulfonate ester group and the electron-donating amino group. The carbon attached to the oxygen (C-O) is shifted significantly downfield, while the carbon attached to the nitrogen (C-N) is also found downfield but is influenced by the electron-donating nature of the amine. The carbon of the methyl group appears at a characteristic upfield position. Studies on related sulfonated polymers show that the carbon atom directly bonded to a sulfonate group can be expected around 139 ppm. auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-aminophenyl) methanesulfonate

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H) Notes
H-2/H-6~7.10~123.0dProtons ortho to the -OSO₂CH₃ group.
H-3/H-5~6.70~115.5dProtons ortho to the -NH₂ group.
-NH₂~3.70-br sChemical shift is variable and signal may broaden or disappear upon D₂O exchange.
-SO₂CH₃~3.30~37.0sSharp singlet for the methyl group.
C-1-~143.0-Carbon attached to the oxygen atom.
C-2/C-6-~123.0-Aromatic CH.
C-3/C-5-~115.5-Aromatic CH.
C-4-~144.0-Carbon attached to the nitrogen atom.

Note: The chemical shifts are estimated based on data from structurally similar compounds and established substituent effects. Actual values may vary depending on the solvent and experimental conditions. rsc.orgnih.govnih.govresearchgate.netmdpi.com

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.orghuji.ac.illibretexts.org For this compound, a key COSY correlation (cross-peak) would be observed between the aromatic protons at H-2/H-6 and H-3/H-5, confirming their neighborly relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduresearchgate.net It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum. For instance, the aromatic proton signal around 7.10 ppm would show a cross-peak to the carbon signal at approximately 123.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). columbia.eduresearchgate.netyoutube.com This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different molecular fragments. Key HMBC correlations for this compound would include:

A correlation from the methyl protons (-SO₂CH ₃) to the carbon atom C-1, confirming the C-O-S-C ester linkage through multiple bonds.

Correlations from the aromatic protons (H-2/H-6) to the quaternary carbon C-4.

Correlations from the aromatic protons (H-3/H-5) to the quaternary carbon C-1.

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials that are insoluble or in a solid, crystalline, or amorphous state. auremn.org.br While solution NMR provides sharp, well-resolved spectra due to the rapid tumbling of molecules, ssNMR spectra typically feature broader lines. However, techniques like Magic Angle Spinning (MAS) can significantly narrow these lines.

For this compound, ssNMR could provide valuable insights into its solid-state structure, polymorphism, and intermolecular interactions. Studies on related materials, such as sulfonated polymers, demonstrate the utility of ssNMR. koreascience.krmdpi.comcanada.ca For example, ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) experiments can identify the chemical shifts of carbons in the solid state. The signal for the aromatic carbon bonded to the sulfonate group would be a key indicator of the compound's structure in the solid phase. auremn.org.br Furthermore, ¹H ssNMR can probe proton mobility and hydrogen bonding networks, particularly involving the amine and sulfonate groups, which are crucial for understanding the material's bulk properties. koreascience.kr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. acs.orgrsc.orgnih.govnih.gov

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition with high confidence. For this compound (C₇H₉NO₃S), the exact mass can be calculated and compared to the experimentally measured value.

Molecular Formula: C₇H₉NO₃S

Calculated Monoisotopic Mass: 187.0303 Da

Experimental [M+H]⁺: An ESI-HRMS experiment would be expected to show a protonated molecular ion [M+H]⁺ at m/z 188.0381.

The ability of HRMS to measure mass to four or more decimal places allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Table 2: HRMS Data for this compound

Ion Molecular Formula Calculated m/z Expected Experimental m/z
[M]⁺˙C₇H₉NO₃S187.03031~187.0303
[M+H]⁺C₇H₁₀NO₃S⁺188.03813~188.0381
[M+Na]⁺C₇H₉NNaO₃S⁺210.02005~210.0201

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺), which is then fragmented through collision-induced dissociation (CID). researchgate.netyoutube.com The resulting product ions are analyzed to reveal the structure of the precursor. nih.govresearchgate.netwhitman.eduyoutube.commiamioh.edu The fragmentation pattern of this compound is dictated by the weakest bonds and the stability of the resulting fragments.

The ester linkage (Ar-O-SO₂) is a likely site for initial fragmentation. Common fragmentation pathways for the protonated molecule (m/z 188.0) would include:

Loss of Methanesulfonic Acid: Cleavage of the ArO-SO₂CH₃ bond can lead to the neutral loss of methanesulfonic acid (CH₄SO₃, 96.00 Da), resulting in a fragment ion corresponding to the 4-aminophenyl cation at m/z 92.05.

Loss of Sulfur Dioxide: Another potential pathway is the loss of a neutral sulfur dioxide molecule (SO₂, 63.96 Da).

Cleavage of the S-O Bond: Fragmentation could occur at the S-O bond, leading to characteristic ions representing the methanesulfonyl portion (CH₃SO₂⁺, m/z 79.00) and the aminophenoxy radical.

These fragmentation patterns provide a structural fingerprint that confirms the identity of the compound. libretexts.org

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragment Identity
188.092.096.0[C₆H₆N]⁺
188.0109.079.0[C₆H₇NO]⁺
188.079.0109.0[CH₃SO₂]⁺

Chromatographic Separation Techniques for Purity and Component Analysis

Chromatographic techniques are essential for determining the purity of this compound and for quantifying it in the presence of impurities or other components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC is a common mode used for its separation. In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase.

The separation is based on the partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase, such as the ratio of an aqueous buffer to an organic modifier (e.g., acetonitrile (B52724) or methanol), the retention time of this compound can be controlled to achieve optimal separation from any impurities. The pH of the mobile phase is also a critical parameter, as it affects the ionization state of the primary amine group, which in turn influences the compound's retention behavior.

Detection is typically achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, which is determined from its UV-Vis spectrum. A photodiode array (PDA) detector can also be used to acquire the full UV spectrum of the eluting peak, providing additional confirmation of its identity.

A typical HPLC method for the analysis of this compound might involve:

Column: C18, 5 µm particle size, 4.6 x 250 mm

Mobile Phase: A gradient of phosphate (B84403) buffer (pH 3.0) and acetonitrile

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Temperature: 30 °C

The retention time under a specific set of conditions is a characteristic property of the compound and is used for its identification, while the peak area is proportional to its concentration and is used for quantification.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, sensitivity, and speed of analysis. UPLC systems utilize columns packed with sub-2 µm particles, which provide higher separation efficiency.

The benefits of using UPLC for the analysis of this compound include:

Higher Resolution: The ability to better separate the main compound from closely related impurities.

Faster Analysis Times: The high pressures and optimal flow rates allow for significantly shorter run times, increasing sample throughput.

Increased Sensitivity: Sharper and narrower peaks lead to a better signal-to-noise ratio, enabling the detection and quantification of lower concentrations of the analyte.

The method parameters for UPLC are similar in principle to HPLC but are adapted for the smaller particle size columns and higher pressures. A UPLC method would typically use a sub-2 µm particle size column (e.g., 1.7 µm) and operate at higher flow rates, leading to analysis times that can be up to ten times faster than traditional HPLC.

Gas Chromatography (GC)

As previously mentioned, the direct analysis of this compound by Gas Chromatography (GC) is challenging due to its polar nature and low volatility. The high temperatures required for volatilization in the GC inlet can lead to thermal degradation of the compound before it reaches the analytical column.

To overcome these limitations, a derivatization step is typically required. This involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For this compound, the active hydrogens on the primary amine and potentially the sulfonate group can be replaced with less polar, more stable groups. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amine and sulfonate groups into their trimethylsilyl (B98337) (TMS) derivatives.

Once derivatized, the compound can be analyzed using a standard GC system equipped with a nonpolar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the separation of the derivatized analyte from other volatile components. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands that can be assigned to specific functional groups.

Key expected IR absorption bands include:

N-H Stretching: The primary amine group will show a pair of bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

S=O Stretching: The sulfonate group will exhibit strong absorption bands due to the symmetric and asymmetric stretching of the S=O bonds, typically found in the ranges of 1150-1250 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: The benzene (B151609) ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are typically observed in the 650-900 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR absorption is strong for polar bonds, Raman scattering is often more intense for nonpolar, symmetric bonds.

For this compound, the Raman spectrum would also provide valuable structural information. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. The S=O stretching vibrations are also typically Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Primary AmineN-H Asymmetric Stretch3400 - 3500IR
Primary AmineN-H Symmetric Stretch3300 - 3400IR
Aromatic RingC-H Stretch> 3000IR, Raman
Aromatic RingC=C Stretch1450 - 1600IR, Raman
SulfonateS=O Asymmetric Stretch1300 - 1400IR, Raman
SulfonateS=O Symmetric Stretch1150 - 1250IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties of a compound.

The UV-Vis spectrum of this compound is dominated by the electronic transitions associated with the substituted benzene ring. The presence of the amino group, an electron-donating group, and the methanesulfonate group, an electron-withdrawing group, influences the energy of the π → π* transitions of the aromatic system.

Typically, substituted benzenes exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The presence of the amino group tends to cause a red shift (a shift to longer wavelengths) and an increase in the intensity of these bands. The exact position of the λmax can be influenced by the solvent used for the analysis due to solvatochromic effects. For example, polar solvents can interact with the solute and alter the energy levels of the electronic states.

By measuring the absorbance at a fixed wavelength (usually the λmax), UV-Vis spectroscopy can be used for the quantitative analysis of this compound, following the Beer-Lambert law.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation of a molecule. The resulting crystal structure is fundamental to understanding a compound's physical properties, such as melting point, solubility, and polymorphism, and can influence its chemical reactivity and bioavailability.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By measuring the intensities and positions of these diffracted X-rays, a three-dimensional electron density map of the molecule can be generated. From this map, a detailed atomic model of the compound can be constructed.

Despite a thorough search of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound could not be located. The crystal structure of this compound does not appear to be publicly available at the time of this writing.

For illustrative purposes, a general table of parameters that would be determined from a successful X-ray crystallographic analysis is provided below. These parameters are essential for defining the crystal structure of a compound.

Table 1: Representative Crystallographic Data Table

Parameter Description
Empirical Formula The simplest whole-number ratio of atoms in the compound.
Formula Weight The sum of the atomic weights of the atoms in the empirical formula.
Crystal System One of seven crystal systems (e.g., monoclinic, orthorhombic) describing the symmetry of the unit cell.
Space Group A mathematical description of the symmetry elements present in the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Volume (V) The volume of the unit cell.
Z The number of molecules per unit cell.
Calculated Density (ρ) The density of the crystal calculated from the unit cell volume and the mass of the molecules within it.
Key Bond Lengths (Å) The distances between specific pairs of atoms.
Key Bond Angles (°) The angles formed by three connected atoms.

| Hydrogen Bonding | Details of any hydrogen bonds, including donor-acceptor distances and angles. |

In the absence of experimental data for this compound, a detailed discussion of its specific solid-state structure, including its molecular conformation and intermolecular packing, cannot be provided. The determination of its crystal structure through single-crystal X-ray diffraction would be a valuable contribution to the chemical sciences, providing a definitive structural benchmark for this compound.

Theoretical and Computational Chemistry Studies of 4 Aminophenyl Methanesulfonate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-aminophenyl)methanesulfonate. By solving the Schrödinger equation for the molecule, albeit with approximations, we can determine its electronic structure and other key characteristics.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in (4-aminophenyl)methanesulfonate is crucial to its properties. Geometry optimization calculations, typically employing Density Functional Theory (DFT), are used to find the most stable conformation of the molecule, corresponding to the minimum energy on the potential energy surface. The structure consists of a benzene (B151609) ring with an amino (-NH2) group at the 4-position relative to the methanesulfonate (B1217627) group. The methanesulfonate moiety (CH3SO3-) is linked via an ester bond to the phenolic oxygen.

Conformational analysis would further investigate the rotational barriers around the C-O and C-S bonds, identifying different stable conformers and the energy differences between them. This is critical as different conformations can exhibit varying reactivity and spectroscopic signatures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For (4-aminophenyl)methanesulfonate, the HOMO is likely to be localized on the electron-rich aminophenyl group, making it the primary site for electrophilic attack. Conversely, the LUMO is expected to be centered around the methanesulfonate group, the target for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. For (4-aminophenyl)methanesulfonate, the EPS map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). The nitrogen atom of the amino group and the oxygen atoms of the sulfonate group are expected to be regions of high negative potential, indicating their susceptibility to electrophilic interaction. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. This mapping is invaluable for understanding non-covalent interactions, such as hydrogen bonding.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can model the entire course of a chemical reaction involving (4-aminophenyl)methanesulfonate. By mapping the potential energy surface, reaction pathways can be elucidated, and the structures of transition states can be characterized. For instance, in nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group, computational modeling can predict the activation energy. Studies have shown that substituents like the amino group can increase reaction rates with nucleophiles by stabilizing the transition state through resonance. DFT calculations can also predict the regioselectivity in reactions such as cross-coupling.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the behavior of (4-aminophenyl)methanesulfonate over time, particularly its interactions with other molecules, such as solvents or biological macromolecules. By simulating the movements of atoms and molecules, MD can provide insights into solvation effects, diffusion, and the formation of intermolecular hydrogen bonds. For example, the sulfonate group is known to enhance hydrophilicity, and MD simulations could quantify the interaction energies with water molecules.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict various spectroscopic properties of (4-aminophenyl)methanesulfonate, aiding in the interpretation of experimental data.

NMR Chemical Shifts: By calculating the magnetic shielding tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. These theoretical values, when compared with experimental spectra, can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus.

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is another powerful tool. By analyzing the vibrational modes, one can identify the characteristic frequencies for the functional groups present in (4-aminophenyl)methanesulfonate, such as the N-H stretches of the amino group and the S=O stretches of the sulfonate group. This serves as a valuable method for structural confirmation.

Lack of Specific Research Data on (4-aminophenyl) methanesulfonate for Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are computational tools that correlate the structural or property descriptors of chemical compounds with their activities or properties. springernature.comnih.gov These studies are invaluable for predicting the behavior of novel compounds based on the properties of known molecules. researchgate.net The development of a QSPR model involves a systematic workflow that includes data compilation, curation, model evaluation, and error analysis. springernature.comnih.gov

While general information and computed properties for this compound, such as its molecular formula (C7H9NO3S) and molecular weight (187.22 g/mol ), are available in public databases, this information does not constitute a QSPR study. nih.gov QSPR studies are typically applied to series of compounds to predict properties like water/1-octanol partition coefficients (logP), thermodynamic properties, or adsorption behavior. researchgate.netrsc.orgnih.gov

The successful application of QSPR modeling has been demonstrated for various classes of organic compounds, including sulfonamides, to which this compound is structurally related. researchgate.net However, without specific studies on this compound itself, it is not possible to provide detailed research findings, data tables, or an in-depth discussion on the quantitative relationships between its molecular structure and its chemical properties as per the requested outline. Such an article would require dedicated research that appears not to have been published to date.

Further research would be necessary to generate the data required for a QSPR analysis of this compound. This would involve synthesizing a series of related compounds, experimentally measuring their chemical properties, and then using computational methods to derive predictive models.

Development of Analytical Methods for 4 Aminophenyl Methanesulfonate

Chromatographic Quantification Methods for Purity and Concentration Assessment

Chromatographic techniques are the cornerstone for assessing the purity and concentration of (4-aminophenyl)methanesulfonate due to their high resolving power. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of polar compounds like (4-aminophenyl)methanesulfonate. A typical RP-HPLC method would involve a C18 or C8 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of the target compound and any impurities with differing polarities. Detection is commonly achieved using a UV-Vis detector, as the aromatic ring in (4-aminophenyl)methanesulfonate exhibits strong absorbance in the UV region (typically around 254 nm). For higher sensitivity and selectivity, a photodiode array (PDA) detector can be used, which provides spectral information about the eluting peaks.

Gas Chromatography (GC): For GC analysis, derivatization of (4-aminophenyl)methanesulfonate is generally required to increase its volatility and thermal stability. The primary amino group can be derivatized using reagents such as silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). The derivatized analyte is then introduced into the GC system, which is typically equipped with a capillary column coated with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). Flame Ionization Detection (FID) can be used for quantification, while Mass Spectrometry (MS) provides structural information for peak identification and confirmation.

Table 1: Exemplary Chromatographic Conditions for (4-aminophenyl)methanesulfonate Analysis
ParameterHPLC-UVGC-MS (after derivatization)
ColumnC18 (250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier GasGradient of Acetonitrile and 0.1% Phosphoric Acid in WaterHelium
Flow Rate/Gas Flow1.0 mL/min1.0 mL/min
DetectionUV at 254 nmMass Spectrometry (Scan mode)
Injection Volume10 µL1 µL (splitless)
Column Temperature30 °CTemperature program (e.g., 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min)

Spectrophotometric and Spectrofluorometric Assays

Spectroscopic methods offer a rapid and cost-effective means for the quantification of (4-aminophenyl)methanesulfonate, particularly in routine quality control settings.

Spectrophotometry: UV-Visible spectrophotometry is based on the principle that the analyte absorbs light at a specific wavelength. The presence of the phenylamine chromophore in (4-aminophenyl)methanesulfonate results in significant UV absorbance. To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While simple and rapid, this method can be susceptible to interference from other UV-absorbing compounds in the sample matrix.

Spectrofluorometry: Spectrofluorometry is a more sensitive and selective technique compared to spectrophotometry. Many aromatic amines, including (4-aminophenyl)methanesulfonate, exhibit native fluorescence. The molecule is excited at a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. The intensity of the emitted fluorescence is directly proportional to the concentration of the compound. This method offers lower detection limits and is less prone to interference than absorbance-based methods. The excitation and emission wavelengths must be carefully optimized to maximize the signal-to-noise ratio.

Electrochemical Detection Methods

Electrochemical methods provide a highly sensitive and selective alternative for the quantification of (4-aminophenyl)methanesulfonate. These techniques are based on the measurement of the current or potential generated by the oxidation or reduction of the analyte at an electrode surface.

The primary amino group in (4-aminophenyl)methanesulfonate is electrochemically active and can be readily oxidized. Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), are particularly useful. In a typical setup, a three-electrode system is used, consisting of a working electrode (e.g., glassy carbon, carbon paste, or a modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

The working electrode can be modified with various materials, such as nanomaterials (e.g., carbon nanotubes, graphene) or polymers, to enhance the sensitivity and selectivity of the detection. For instance, a sensor based on a laser-induced graphene electrode modified with a multi-walled carbon nanotube-polyaniline nanocomposite has been shown to be effective for the detection of the structurally similar compound 4-aminophenol (B1666318), suggesting its potential applicability for (4-aminophenyl)methanesulfonate. The peak current obtained in the voltammogram is proportional to the concentration of the analyte, allowing for quantitative analysis. These methods are often characterized by low detection limits, rapid analysis times, and the potential for miniaturization.

Method Validation and Quality Control Parameters

The validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. The validation process is typically performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically evaluated by linear regression analysis of the calibration curve, and the correlation coefficient (r²) should be close to 1.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 2: Typical Method Validation and Quality Control Parameters
ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
LODSignal-to-Noise Ratio of 3:1
LOQSignal-to-Noise Ratio of 10:1
RobustnessRSD of results should be within acceptable limits when parameters like mobile phase composition, pH, and temperature are varied slightly.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities in a substance. For (4-aminophenyl)methanesulfonate, impurities can arise from the manufacturing process (e.g., unreacted starting materials, intermediates, by-products) or from degradation of the compound over time. Forced degradation studies are intentionally conducted to produce degradation products under stressed conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.

The analysis of impurities and degradation products is critical for ensuring the quality and stability of the compound. Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for this purpose. LC is used to separate the impurities and degradation products from the main compound, and MS is used to identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Potential degradation pathways for (4-aminophenyl)methanesulfonate could include:

Hydrolysis: Cleavage of the methanesulfonate (B1217627) group under acidic or basic conditions to yield 4-aminophenol.

Oxidation: Oxidation of the primary amino group to form various colored products.

Polymerization: Reaction between molecules of the compound, particularly under heat or light stress.

By identifying the structure of these impurities and degradation products, the manufacturing process can be optimized to minimize their formation, and appropriate storage conditions can be established to ensure the stability of (4-aminophenyl)methanesulfonate.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of aryl sulfonates has traditionally relied on methods such as the reaction of sulfonyl chlorides with phenols. researchgate.netnih.gov However, these methods often involve harsh conditions and hazardous reagents. nih.gov Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to (4-aminophenyl) methanesulfonate (B1217627) and its derivatives.

Emerging strategies in organic synthesis offer promising avenues. For instance, visible-light-induced, copper-catalyzed multicomponent reactions have been successfully employed for the synthesis of various sulfonic esters from arylazo sulfones and alcohols under mild conditions. nih.gov Another innovative approach is the electrochemical synthesis of sulfonate esters, which avoids the need for chemical oxidants and often proceeds with high chemoselectivity. researchgate.net

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents like water or supercritical CO2, and developing catalyst systems that are recyclable and operate under mild conditions is crucial for sustainable production. nih.gov The principles of green chemistry, such as atom economy and waste minimization, should guide the development of new synthetic protocols. nih.gov

Advanced Catalytic Systems: Research into novel metal-based catalysts (e.g., copper, indium) and metal-free catalytic systems could lead to more efficient and selective syntheses. researchgate.netorganic-chemistry.org For example, indium-catalyzed sulfonylation has shown broad substrate scope, including sterically hindered anilines. organic-chemistry.org

One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. A one-pot method for synthesizing sulfonamides from amine-derived sulfonate salts using cyanuric chloride has been reported, suggesting potential for similar strategies with (4-aminophenyl) methanesulfonate. organic-chemistry.org

A comparative look at potential catalytic systems is presented in the table below.

Catalytic SystemKey FeaturesPotential Advantages for this compound Synthesis
Copper-Catalyzed Utilizes inexpensive copper salts, often under mild, base- and ligand-free conditions. researchgate.netCost-effective, scalable, and tolerant of various functional groups.
Iodobenzene-Catalyzed Metal-free, proceeds via remote radical C-O cross-coupling at room temperature.Avoids transition metal contamination, high efficiency, and good to excellent yields.
Electrochemical Transition-metal-free, uses electricity to drive the reaction. researchgate.netMild conditions, high chemoselectivity, avoids chemical oxidants. researchgate.net
Visible-Light-Induced Uses light as an energy source, often in conjunction with a photocatalyst. nih.govEnvironmentally friendly, mild reaction conditions, high yields. nih.gov

Uncovering New Chemical Reactivity and Transformation Mechanisms

The reactivity of this compound is dictated by its two primary functional groups: the aromatic amine and the methanesulfonate ester. The amino group can act as a nucleophile or a base, and its presence influences the electronic properties of the aromatic ring. The methanesulfonate group is a known good leaving group, facilitating nucleophilic substitution reactions.

Future research should aim to:

Map Reactivity: Systematically investigate the compound's reactivity with a wide range of electrophiles and nucleophiles to map out its chemical behavior. The electronic nature of the 4-aminophenyl group is expected to influence the reactivity of the methanesulfonate in nucleophilic substitution reactions.

Study Reaction Mechanisms: Employ experimental and computational methods, such as Density Functional Theory (DFT) studies, to elucidate the mechanisms of its transformations. tandfonline.comcsic.es DFT studies have been used to investigate the esterification reaction between sulfonic acid and alcohol, revealing preferences for SN1 or SN2 pathways depending on the conditions. csic.esrsc.org Understanding these mechanisms is key to controlling reaction outcomes and selectivity.

Explore Novel Transformations: Investigate its potential in novel chemical transformations, such as rearrangements or cycloaddition reactions. For example, the rearrangement of arylsulfamates to para-sulfonyl anilines under thermal conditions has been studied and could be a relevant transformation pathway. nih.gov

Advanced Applications in Smart Materials and Nanotechnology

The structure of this compound makes it an attractive monomer or building block for functional polymers and materials. The amino group provides a site for polymerization or grafting, while the sulfonate group can impart desirable properties such as hydrophilicity, ionic conductivity, or stimuli-responsiveness.

Emerging opportunities include:

Smart Polymers: Incorporating this compound into polymer backbones could lead to "smart" materials that respond to external stimuli like pH, temperature, or light. Related sulfonated compounds have been used to create self-healing materials. researchgate.netpatsnap.com For instance, self-healing waterborne polyurethanes containing sulfonate groups have been synthesized, where the ionic groups contribute to the healing efficiency. researchgate.netresearchgate.net

Conductive Polymers: The aniline (B41778) moiety is a well-known precursor for conductive polymers. Future work could explore the synthesis of conductive polymers from this compound, where the sulfonate group could enhance processability and solubility. Sulphanilic acid has been used in conductive self-healing composites. patsnap.com

Nanotechnology: The compound could be used to functionalize nanoparticles or create self-assembled nanostructures. Sulfonated molecules are known to influence cellular responses and have potential in biomaterials for applications in bone repair and tissue engineering. mdpi.com The sulfonate group can enhance water solubility and alter the physicochemical properties of materials. mdpi.com

Potential Application AreaRole of this compoundKey Research Questions
Self-Healing Materials Monomer to introduce reversible bonds or ionic clusters. researchgate.netpatsnap.comCan it enhance healing efficiency? What is the mechanism of healing?
Conductive Polymers Precursor for aniline-based conductive polymers with improved properties. patsnap.comHow does the sulfonate group affect conductivity and processability?
Biomaterials Surface modification agent for implants or scaffolds to improve biocompatibility. mdpi.comWhat is its effect on cell adhesion and proliferation?
Drug Delivery Building block for creating nanocarriers for targeted drug release.How can its functional groups be utilized for drug conjugation and release?

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery and optimization of reactions and applications involving this compound, high-throughput experimentation (HTE) and automation are indispensable tools. nih.govyoutube.com HTE allows for the rapid screening of a large number of experimental parameters, such as catalysts, solvents, and temperatures, in parallel. nih.govyoutube.com

Future efforts should focus on:

Automated Synthesis and Screening: Developing automated platforms for the synthesis of derivatives of this compound and for screening their properties. Robotic systems can be employed for reaction preparation and execution, significantly increasing the efficiency of chemical discovery. youtube.comyoutube.com

Catalyst Discovery: Using robotic screening to identify optimal catalysts for the synthesis and transformation of this compound. nih.govnih.govchemrxiv.org This approach is particularly valuable for testing large libraries of potential catalysts for new reactions. nih.gov

Materials Discovery: Applying HTE to rapidly fabricate and test libraries of polymers and materials derived from this compound to identify candidates with desired properties for specific applications. youtube.com

Computational Design and Discovery of Next-Generation Derivatives

Computational chemistry and molecular modeling are powerful tools for predicting the properties of molecules and for guiding experimental work. mdpi.com These in-silico methods can save significant time and resources by prioritizing the most promising candidates for synthesis and testing. researchgate.net

Future research should leverage:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity. researchgate.netbenthamdirect.comresearchgate.net Such models can guide the design of new compounds with enhanced properties. researchgate.netbenthamdirect.com

Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to predict the binding of derivatives to biological targets. researchgate.netmdpi.com This is a cornerstone of modern computer-aided drug design.

Density Functional Theory (DFT): Using DFT calculations to investigate the electronic structure, reactivity, and reaction mechanisms of this compound and its derivatives. tandfonline.comcsic.esresearchgate.net DFT can provide fundamental insights that are difficult to obtain through experiments alone. researchgate.net For example, DFT studies can help understand the mechanism of esterification and predict the reactivity of different functional groups. csic.esresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for preparing (4-aminophenyl) methanesulfonate, and how can reaction conditions be optimized for high purity?

Answer:
The synthesis typically involves reacting 4-hydroxyaniline with methanesulfonyl chloride under anhydrous conditions. Key steps include:

  • Reagent Ratios: Use a 1:1.2 molar ratio of 4-hydroxyaniline to methanesulfonyl chloride to ensure complete conversion .
  • Solvent and Temperature: Anhydrous dichloromethane or THF at 0–5°C minimizes side reactions (e.g., hydrolysis of the sulfonyl chloride) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >95% purity. NMR and HPLC are critical for confirming the absence of unreacted starting materials .

Advanced: How does the electronic nature of the 4-aminophenyl group influence the reactivity of methanesulfonate derivatives in nucleophilic substitution reactions?

Answer:
The electron-donating amino group activates the aromatic ring, enhancing electrophilic substitution at the para position. For example:

  • Kinetic Studies: Substituents like –NH₂ increase reaction rates with nucleophiles (e.g., amines) by lowering the activation energy via resonance stabilization of transition states .
  • Competing Pathways: In polar aprotic solvents, the methanesulfonate group acts as a leaving group, but steric hindrance from the 4-amino group can reduce SN2 efficiency. Computational modeling (DFT) predicts regioselectivity in cross-coupling reactions .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

  • 1H NMR: A singlet at δ 3.2–3.4 ppm (SO₃CH₃) and aromatic protons at δ 6.7–7.2 ppm (doublets for para-substituted aryl) .
  • FT-IR: Strong absorption at 1170–1200 cm⁻¹ (S=O stretching) and 3350 cm⁻¹ (N–H stretch of the amino group) .
  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 218.04 (calculated for C₇H₁₁NO₃S+) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:
Contradictions often arise from variability in:

  • Assay Conditions: pH-dependent solubility (e.g., protonation of the amino group at physiological pH alters membrane permeability) .
  • Metabolic Stability: Hepatic microsome studies reveal rapid sulfonate ester hydrolysis in some species (e.g., murine models) but not others .
  • Dosage-Response Relationships: Nonlinear pharmacokinetics at high concentrations due to protein binding (e.g., albumin adduct formation) .

Basic: What are the common functionalization strategies for this compound to create novel derivatives for pharmaceutical research?

Answer:

  • Nucleophilic Substitution: React with alkyl/aryl amines (e.g., morpholine) in DMF at 80°C to yield sulfonamides .
  • Oxidation: Treat with KMnO₄ in acidic conditions to form sulfonic acid derivatives .
  • Reductive Amination: Catalytic hydrogenation (Pd/C, H₂) reduces the nitro intermediate (if synthesized from 4-nitrophenyl precursors) .

Advanced: What computational chemistry approaches are best suited to predict the interaction mechanisms of this compound with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Predicts binding affinity to enzymes like cyclooxygenase-2 (COX-2), where the sulfonate group interacts with Arg120 .
  • MD Simulations (GROMACS): Evaluates stability of protein-ligand complexes in aqueous environments, identifying key hydrogen bonds with serine proteases .
  • QSAR Modeling: Correlates substituent electronic parameters (Hammett σ) with inhibitory activity against tyrosine kinases .

Basic: What are the solubility characteristics of this compound in various organic solvents, and how do they influence reaction medium selection?

Answer:

  • High Solubility: DMSO, DMF (>50 mg/mL) due to polar sulfonate and amino groups .
  • Moderate Solubility: Methanol, ethanol (10–20 mg/mL) .
  • Low Solubility: Hexane, diethyl ether (<1 mg/mL). Reactions in DMF/THF mixtures balance solubility and reactivity .

Advanced: How do stereochemical factors in methanesulfonate derivatives impact their efficacy as chiral reagents in asymmetric synthesis?

Answer:

  • Enantioselectivity: Chiral auxiliaries (e.g., (S)-BINOL) induce asymmetry during sulfonate ester formation, achieving >90% ee in allylic alkylations .
  • Crystallography: Single-crystal X-ray structures reveal preferential trans configurations in cyclohexyl derivatives, affecting steric interactions in catalytic cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.